6-(2-Bromoacetamido)hexanoic acid

Catalog No.
S12995931
CAS No.
89520-13-8
M.F
C8H14BrNO3
M. Wt
252.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Bromoacetamido)hexanoic acid

CAS Number

89520-13-8

Product Name

6-(2-Bromoacetamido)hexanoic acid

IUPAC Name

6-[(2-bromoacetyl)amino]hexanoic acid

Molecular Formula

C8H14BrNO3

Molecular Weight

252.11 g/mol

InChI

InChI=1S/C8H14BrNO3/c9-6-7(11)10-5-3-1-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13)

InChI Key

KBHDOOBTWNNNEX-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)CBr

6-(2-Bromoacetamido)hexanoic acid, with the chemical formula C8_8H14_{14}BrNO, is an organobromine compound characterized by the presence of a bromoacetamido group attached to a hexanoic acid backbone. This compound is notable for its reactivity, which makes it a valuable building block in organic synthesis. It is primarily utilized in the preparation of more complex molecules and has applications in various fields including chemistry, biology, and medicine .

  • Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, and alkoxides.
  • Hydrolysis: The amide bond in the bromoacetamido group can be hydrolyzed under acidic or basic conditions, yielding hexanoic acid and bromoacetic acid as products .

These reactions are crucial for its use in synthetic organic chemistry and biological applications.

In biological contexts, 6-(2-Bromoacetamido)hexanoic acid is employed to modify proteins and peptides. The bromoacetamido group can react with thiol groups found in cysteine residues, allowing for site-specific labeling and cross-linking of proteins. This property is exploited in various biochemical assays and protein modification techniques .

The synthesis of 6-(2-Bromoacetamido)hexanoic acid typically involves:

  • Starting Materials: Hexanoic acid and bromoacetyl bromide.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine and often utilizes solvents like N,N-dimethylformamide (DMF) to facilitate the reaction.
  • Atmosphere: An inert atmosphere is maintained to prevent unwanted side reactions.

In industrial settings, these methods are scaled up to optimize yield and purity, often employing continuous flow reactors and automated systems for efficiency and safety .

6-(2-Bromoacetamido)hexanoic acid has a wide range of applications:

  • Organic Synthesis: It serves as a building block for creating more complex organic compounds.
  • Biological Research: Used for protein modification, enabling specific labeling and cross-linking.
  • Drug Development: Although not used directly as a drug, it plays a role in developing drug delivery systems and as a precursor for bioactive compounds.
  • Industrial Use: Employed in the synthesis of specialty chemicals and materials within polymer chemistry and materials science .

The mechanism of action of 6-(2-Bromoacetamido)hexanoic acid involves its reactivity with nucleophiles, particularly through the formation of covalent bonds with thiol groups in proteins. This reactivity allows for significant modifications that can alter protein function, making it useful in biochemical assays .

Several compounds share structural similarities with 6-(2-Bromoacetamido)hexanoic acid but differ in their functional groups or reactivity:

Compound NameStructure/Functional GroupUnique Features
6-Bromohexanoic acidC6_6H11_{11}BrO2_2Lacks the amide group; less reactive
Aminocaproic acidC6_6H13_{13}NOContains an amino group instead of bromoacetamido
Succinimidyl-6-(bromoacetamido)caproateC12_{12}H17_{17}BrN2_2O5_5Contains a succinimidyl group; used for different biochemical applications

The uniqueness of 6-(2-Bromoacetamido)hexanoic acid lies in its combination of both bromo and amido groups, which provide distinct reactivity profiles suitable for various synthetic and biological applications .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

251.01571 g/mol

Monoisotopic Mass

251.01571 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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